(1,3-13C2)propan-2-ol

Mass Spectrometry Isotopic Tracer Internal Standard

(1,3-13C2)propan-2-ol, also designated 2-Propanol-1,3-13C2 or Isopropanol-1,3-13C2, is a stable isotope-labeled analog of isopropanol wherein the carbon atoms at positions 1 and 3 are enriched to 99 atom % 13C. This isotopologue retains the physical and chemical properties of unlabeled isopropanol—including a boiling point of 82 °C and density of 0.813 g/mL at 25 °C—while exhibiting a characteristic M+2 mass shift and a distinct 13C NMR signature.

Molecular Formula C3H8O
Molecular Weight 62.081 g/mol
CAS No. 117072-72-7
Cat. No. B12055300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-13C2)propan-2-ol
CAS117072-72-7
Molecular FormulaC3H8O
Molecular Weight62.081 g/mol
Structural Identifiers
SMILESCC(C)O
InChIInChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1+1,2+1
InChIKeyKFZMGEQAYNKOFK-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanol-1,3-13C2 (CAS 117072-72-7) Product Baseline and Procurement-Ready Specifications


(1,3-13C2)propan-2-ol, also designated 2-Propanol-1,3-13C2 or Isopropanol-1,3-13C2, is a stable isotope-labeled analog of isopropanol wherein the carbon atoms at positions 1 and 3 are enriched to 99 atom % 13C . This isotopologue retains the physical and chemical properties of unlabeled isopropanol—including a boiling point of 82 °C and density of 0.813 g/mL at 25 °C—while exhibiting a characteristic M+2 mass shift and a distinct 13C NMR signature [1][2].

Why Unlabeled Isopropanol or Alternative 13C‑Isotopologues Cannot Substitute for 2‑Propanol‑1,3‑13C2 in Precision Analytical Workflows


Generic substitution with unlabeled isopropanol (MW 60.10) or singly labeled 2‑13C‑isopropanol (MW 61.08, M+1 shift) fails in applications requiring simultaneous tracking of both methyl carbons or a defined M+2 mass increment [1]. The 1,3‑13C2 labeling pattern uniquely enables 13C‑13C spin‑spin coupling that manifests as a central carbon triplet in 1D 13C NMR, a spectral signature absent in natural‑abundance or 2‑13C isotopologues [2]. Moreover, the isotopic purity of ≥99 atom % 13C at both C1 and C3 positions ensures that tracer experiments are not confounded by residual 12C isotopomers, a critical requirement for metabolic flux analysis and mass spectrometry‑based quantitation .

Quantitative Differentiation of 2‑Propanol‑1,3‑13C2 vs. Unlabeled, 2‑13C, and 13C3 Isopropanol: A Comparator‑Driven Evidence Summary


Mass Shift and Molecular Weight: M+2 vs. M+1 and M+3

The target compound exhibits a mass shift of M+2 relative to unlabeled isopropanol, a direct consequence of two 13C atoms. In contrast, 2‑13C‑isopropanol shows an M+1 shift, while 13C3‑isopropanol shows an M+3 shift [1]. This defined +2 Da increment allows unambiguous differentiation of the tracer from endogenous unlabeled isopropanol in mass spectrometric assays and eliminates isobaric interference from singly labeled isotopologues [2].

Mass Spectrometry Isotopic Tracer Internal Standard

Isotopic Purity: 99 atom % 13C Specification

The product is specified at 99 atom % 13C isotopic purity . This level of enrichment minimizes the contribution of unlabeled (12C‑containing) isotopomers, which can otherwise skew quantitation in tracer studies or generate false‑negative signals in 13C NMR. Commercial unlabeled isopropanol typically contains natural abundance 13C (~1.1%), while some alternative labeled isotopologues may be offered at lower enrichment (e.g., 95% purity ).

Isotopic Enrichment Quality Control Tracer Fidelity

13C NMR Signature: Central Carbon Triplet vs. Singlet

In 1D proton‑decoupled 13C NMR, the central methine carbon (C2) of 1,3‑13C2‑isopropanol appears as a 1:1:1 triplet due to 1JCC coupling to the two adjacent 13C‑labeled methyl groups (typical 1JCC ~35‑40 Hz) [1]. Unlabeled isopropanol gives a singlet for C2 (no coupling to 12C), and 2‑13C‑isopropanol yields a singlet for C2 as well (since only C2 is labeled). This triplet multiplicity provides a definitive spectral handle for confirming the 1,3‑13C2 labeling pattern and tracking the fate of both methyl carbons in metabolic studies .

NMR Spectroscopy Structural Elucidation Metabolic Tracing

Density and Physical Property Consistency for Method Transfer

The density of 2‑Propanol‑1,3‑13C2 is 0.813 g/mL at 25 °C , which is identical within experimental error to unlabeled isopropanol (0.785 g/mL) and 2‑13C‑isopropanol (0.798 g/mL) [1][2]. The boiling point (82 °C) and melting point (−89.5 °C) are also essentially unchanged from the unlabeled compound. This ensures that chromatographic retention times, extraction efficiencies, and other physicochemical behaviors remain unaltered, allowing direct substitution in validated methods without re‑optimization.

Method Validation Analytical Consistency Solvent Properties

Procurement‑Optimized Application Scenarios for 2‑Propanol‑1,3‑13C2 Based on Validated Differential Evidence


LC‑MS/MS Quantitation of Isopropanol Metabolites Using M+2 Internal Standard

The M+2 mass shift provides a clean, interference‑free channel for absolute quantitation of isopropanol and its downstream metabolites (e.g., acetone, glucuronides). The high isotopic purity (99 atom % 13C) ensures that the internal standard peak area accurately reflects analyte concentration without correction for isotopic overlap .

13C NMR‑Based Metabolic Flux Analysis Requiring Dual Methyl Group Tracking

The 1,3‑13C2 labeling pattern allows simultaneous monitoring of both methyl carbons via the diagnostic C2 triplet in 13C NMR. This is essential for studies of isopropanol metabolism where the fate of the methyl groups may diverge (e.g., conversion to acetone vs. incorporation into lipids) [1].

Synthesis of High‑Purity 13C‑Labeled Downstream Compounds (e.g., 1,3‑13C2‑Glycerol)

As a precursor with defined 13C enrichment at C1 and C3, 2‑Propanol‑1,3‑13C2 can be oxidized or otherwise transformed to generate glycerol‑1,3‑13C2 or other three‑carbon building blocks. The 99 atom % 13C purity minimizes isotopic dilution in multi‑step syntheses .

Hyperpolarized 13C MRI Contrast Agent Development

The presence of two 13C nuclei with a large one‑bond J‑coupling makes this compound a candidate for hyperpolarization via dissolution DNP. The triplet signal can be exploited for polarization transfer experiments, enhancing sensitivity in preclinical MRI studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1,3-13C2)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.